

spectroscopic data (NMR, IR, Mass Spec) of N-Cyclohexylhydrazinecarbothioamide

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Compound of Interest

	N-
Compound Name:	Cyclohexylhydrazinecarbothioamide
	de
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Spectroscopic Data of N-Cyclohexylhydrazinecarbothioamide: A Technical Guide

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This technical guide provides a detailed overview of the predicted spectroscopic data for **N-Cyclohexylhydrazinecarbothioamide**, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Due to a lack of publicly available experimental spectra for **N-Cyclohexylhydrazinecarbothioamide**, the data presented herein is predicted based on computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for analytical studies.

Predicted Spectroscopic Data

The predicted spectroscopic data for **N-Cyclohexylhydrazinecarbothioamide** is summarized in the following tables. This data provides a foundational understanding of the molecule's

spectral characteristics.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	Broad Singlet	1H	NH
~5.5 - 6.0	Broad Singlet	2H	NH ₂
~4.5 - 5.0	Broad Singlet	1H	NH
~3.5 - 4.0	Multiplet	1H	Cyclohexyl CH
~1.0 - 2.0	Multiplet	10H	Cyclohexyl CH ₂

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~180 - 185	C=S
~50 - 55	Cyclohexyl CH
~30 - 35	Cyclohexyl CH ₂
~25 - 30	Cyclohexyl CH ₂
~24 - 26	Cyclohexyl CH ₂

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretching (NH, NH ₂)
2930 - 2850	Strong	C-H Stretching (Cyclohexyl)
1650 - 1600	Medium	N-H Bending
1550 - 1480	Strong	C-N Stretching, N-H Bending
1350 - 1300	Medium	C=S Stretching
1250 - 1000	Medium	C-N Stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
173	High	[M] ⁺ (Molecular Ion)
156	Medium	[M-NH ₃] ⁺
114	Medium	[M-CSNH ₂] ⁺
99	High	[C ₆ H ₁₁ NH ₂] ⁺
83	High	[C ₆ H ₁₁] ⁺
56	High	[C ₄ H ₈] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **N-Cyclohexylhydrazinecarbothioamide**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus are typically used and optimized as needed.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press.
 - Apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

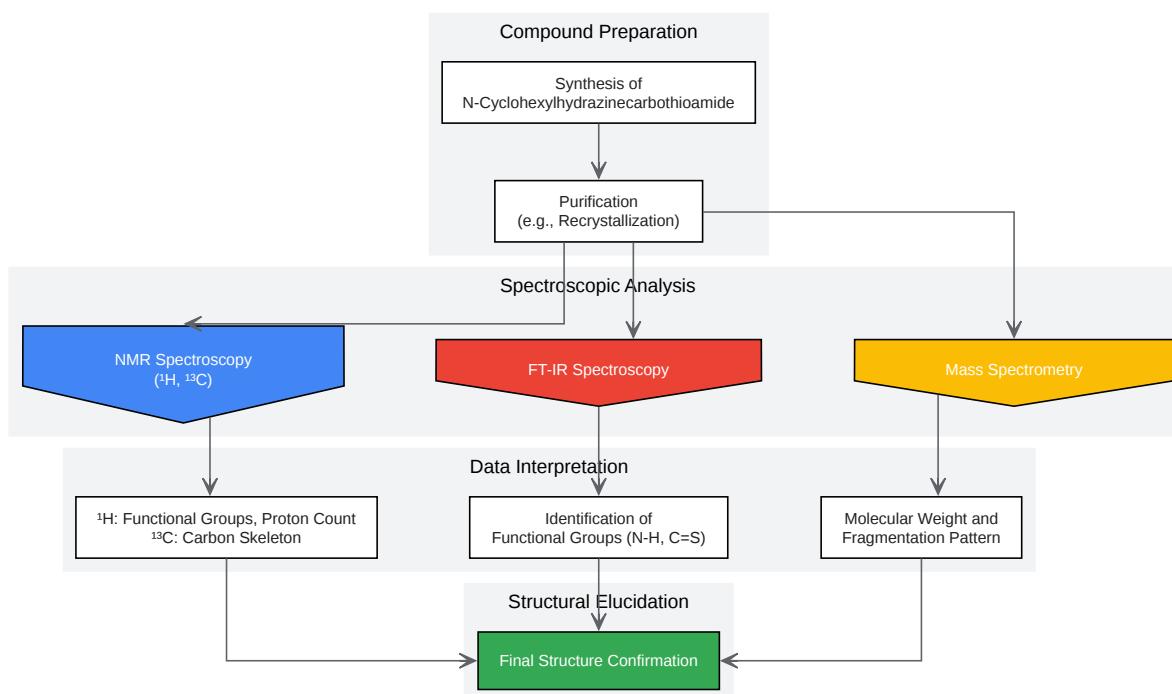
3. Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the solid sample into the ion source of the mass spectrometer, often via a direct insertion probe.
 - Heat the probe to volatilize the sample into the gas phase.
 - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Data Acquisition:
 - Accelerate the resulting ions into the mass analyzer.
 - Separate the ions based on their mass-to-charge ratio (m/z).
 - Detect the ions to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Workflow for Spectroscopic Analysis of N-Cyclohexylhydrazinecarbothioamide

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Spectroscopic Analysis Workflow

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